molecular formula C9H8O B1664563 2-Methylbenzofuran CAS No. 4265-25-2

2-Methylbenzofuran

Cat. No.: B1664563
CAS No.: 4265-25-2
M. Wt: 132.16 g/mol
InChI Key: GBGPVUAOTCNZPT-UHFFFAOYSA-N
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Description

2-Methylbenzofuran, also known as 2-Methyl-1-benzofuran or 2-Methylbenzo[b]furan, is an organic compound with the molecular formula C9H8O. It is a derivative of benzofuran, characterized by a methyl group attached to the second position of the benzofuran ring. This compound is known for its unique structural features and diverse biological activities, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbenzofuran can be synthesized through several methods. One common approach involves the cyclization of o-hydroxyacetophenone derivatives. For instance, the acylation of o-hydroxyacetophenone with aliphatic or aromatic acid chlorides, followed by intramolecular cyclization in the presence of low-valent titanium, yields benzofurans . Another method includes the cyclization of o-(1-alkynyl)anisoles mediated by p-toluenesulfonic acid to obtain 2-arylsubstituted benzofurans .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of benzofuran derivatives. For example, this compound can be synthesized via catalytic oxidation using hydrogen peroxide . This method is advantageous due to its high yield and fewer side reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include enol derivatives, halogenated benzofurans, and hydroxylated benzofurans .

Comparison with Similar Compounds

    3-Methylbenzofuran: Similar to 2-Methylbenzofuran but with the methyl group attached to the third position.

    2,3-Benzofuran: A benzofuran derivative with additional substituents at the second and third positions.

    Dibenzofuran: A more complex structure with two benzofuran rings fused together.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the second position influences its reactivity and biological activity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGPVUAOTCNZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863353
Record name 2-Methyl-1-benzofuran
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Molecular Weight

132.16 g/mol
Source PubChem
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Physical Description

Colourless liquid; Burnt phenolic aroma
Record name 2-Methylbenzofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name 2-Methylbenzofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

1.052-1.057
Record name 2-Methylbenzofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

4265-25-2, 25586-38-3
Record name 2-Methylbenzofuran
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Record name 2-Methylbenzofuran
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Record name Benzofuran, methyl-
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Record name 2-Methyl-1-benzofuran
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Record name 2-methylbenzofuran
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Record name 2-METHYLBENZOFURAN
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Q & A

Q1: What is the molecular formula and weight of 2-Methylbenzofuran?

A1: The molecular formula of this compound is C9H8O, and its molecular weight is 132.16 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy [], Infrared (IR) spectroscopy [], and Mass Spectrometry (MS) [] to elucidate the structure of this compound and its derivatives.

Q3: What are some efficient synthetic routes to this compound derivatives?

A3: Several approaches are described in the literature, including:

  • Cyclization of substituted phenols with α-(methylthio)acetone: This method utilizes Friedel-Crafts reaction conditions and allows for the introduction of various substituents on the benzofuran ring. [, , ]
  • Direct synthesis from calcium carbide and salicylaldehyde p-tosylhydrazones: This novel methodology offers a readily available acetylene source and simplifies the synthetic procedure. []
  • Claisen rearrangement of 2-phenylsulfinyl-2-propenyl phenyl ethers: This approach provides access to functionalized phenols that can be further elaborated to this compound derivatives. []

Q4: Can this compound undergo the Diels-Alder reaction?

A4: While this compound itself is stable towards singlet oxygen [], its vinyl derivatives readily undergo [, ]-cycloaddition with singlet oxygen, forming 1,4-endoperoxides. This highlights the impact of substituents on the reactivity of the benzofuran core. []

Q5: How can this compound be converted to salicylaldehyde?

A5: A convenient method involves ozonolysis of this compound in dichloromethane at low temperature followed by alkaline hydrolysis. []

Q6: Are there examples of zeolite-catalyzed reactions involving this compound?

A6: Yes, researchers have investigated the acylation of this compound with acetic anhydride using Y zeolites in a fixed bed reactor. The reaction exhibits high selectivity towards 3-acetyl-2-methylbenzofuran, demonstrating the potential for zeolite catalysts in benzofuran functionalization. []

Q7: How does the reactivity of this compound compare to benzofuran in zeolite-catalyzed acylations?

A7: Studies indicate that this compound is significantly more reactive than benzofuran in zeolite-catalyzed acylations, with the 3-position being particularly susceptible to electrophilic attack. This difference is attributed to electronic effects and steric factors imposed by the methyl substituent. []

Q8: What is known about the environmental occurrence and fate of this compound?

A8: this compound has been identified as a significant component in the process waters generated during the hydrothermal carbonization of biomass, particularly from wheat straw feedstocks. [] This finding raises concerns about its potential release and impact on aquatic ecosystems.

Q9: Has the sorption behavior of this compound in soil environments been studied?

A9: Yes, research suggests that the sorption of this compound to soil is primarily governed by non-specific interactions with soil organic carbon. [, ] Understanding these sorption processes is crucial for predicting its mobility and potential for groundwater contamination.

Q10: Are there any reported biological activities associated with this compound derivatives?

A10: Research indicates that certain this compound derivatives exhibit antibacterial activity. For instance, 2-Methyl-3-nitrobenzofuran and its analogs display bacteriostatic properties, with a spectrum of activity similar to nitrofurazone. []

Q11: Have this compound derivatives been explored as potential antifungal agents?

A11: Yes, studies have investigated the synthesis and antifungal activity of 2-amino and 2-mercapto-4-(2',3'-dihydro-2'-methylbenzofuran-5'-yl) thiazoles. While these compounds demonstrated only marginal activity against Aspergillus fumigatus and Aspergillus niger, they provide valuable insights for further structural optimization. []

Q12: Are there any this compound derivatives under development for treating Type 2 diabetes?

A12: Yes, N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide has emerged as a clinical candidate for Type 2 diabetes. It acts as a “partial activator” of glucokinase, a key enzyme involved in glucose homeostasis. This approach aims to achieve therapeutic efficacy while minimizing the risk of hypoglycemia. []

Q13: Have computational methods been employed to study reactions involving this compound?

A13: Yes, computational studies have provided valuable insights into the mechanism of ruthenium NHC-catalyzed asymmetric hydrogenation of this compound. These studies revealed the importance of a chiral pocket formed by the catalyst, which selectively interacts with the substrate, influencing enantioselectivity. []

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